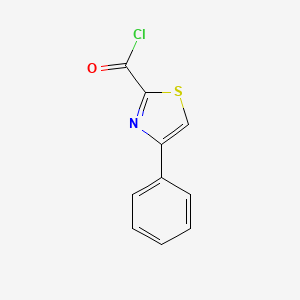
2,4,6-Trichloropyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trichloropyrimidine-5-carboxamide is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are aromatic nitrogen-containing heterocycles that play a crucial role in various biological processes. This compound is characterized by the presence of three chlorine atoms at positions 2, 4, and 6, and a carboxamide group at position 5 of the pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trichloropyrimidine-5-carboxamide typically involves the reaction of 4,5,6-trichloropyrimidine-2-carbonitrile with concentrated sulfuric acid at approximately 20°C. This reaction yields 4,5,6-trichloropyrimidine-2-carboxamide with a high yield of 91% . The compound is fully characterized using techniques such as infrared spectroscopy, matrix-assisted laser desorption/ionization time-of-flight mass spectrometry, nuclear magnetic resonance spectroscopy, and elemental analysis .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis route mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various research and industrial purposes.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,6-Trichloropyrimidine-5-carboxamide undergoes various chemical reactions, including substitution reactions. The chlorine atoms at positions 2, 4, and 6 are reactive sites for nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include nucleophiles such as amines, thiols, and alcohols. These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed: The major products formed from the reactions of this compound depend on the nucleophile used. For example, reactions with amines yield substituted pyrimidine derivatives, while reactions with thiols produce thioether derivatives .
Applications De Recherche Scientifique
2,4,6-Trichloropyrimidine-5-carboxamide has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2,4,6-Trichloropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s chlorine atoms and carboxamide group enable it to form covalent bonds with nucleophilic sites on target molecules, leading to the inhibition or modulation of biological processes . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
- 4,5,6-Trichloropyrimidine-2-carboxamide
- 2,4,6-Trichloropyrimidine-5-carbaldehyde
- 2,4,6-Trichloropyrimidine-5-carbonitrile
Uniqueness: 2,4,6-Trichloropyrimidine-5-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct reactivity and biological activity. Compared to other similar compounds, it offers a unique combination of chemical properties that make it suitable for specific synthetic and research applications .
Propriétés
Formule moléculaire |
C5H2Cl3N3O |
|---|---|
Poids moléculaire |
226.44 g/mol |
Nom IUPAC |
2,4,6-trichloropyrimidine-5-carboxamide |
InChI |
InChI=1S/C5H2Cl3N3O/c6-2-1(4(9)12)3(7)11-5(8)10-2/h(H2,9,12) |
Clé InChI |
FPAFKPPKVNEXJJ-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(N=C(N=C1Cl)Cl)Cl)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6e)-6-Imino-1-[2-methyl-4-(propan-2-yl)phenyl]-1,6-dihydro-1,3,5-triazine-2,4-diamine](/img/structure/B13130477.png)
![9,10-Anthracenedione, 1-[(4-methylphenyl)amino]-](/img/structure/B13130483.png)
![tert-butyl N-[3-[7-[(2-methylphenyl)methyl]-8-oxo-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-11-yl]propyl]carbamate](/img/structure/B13130485.png)


![N-[4,6-Bis(2-methoxyanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13130513.png)
![[2-[2-(4-chlorophenyl)sulfanylethoxy]-3-methoxy-5-[(2S,5S)-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]methanamine](/img/structure/B13130514.png)


![Tert-butyl 2-oxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate](/img/structure/B13130534.png)
![7-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine](/img/structure/B13130545.png)
![rel-(1R,4R)-Bicyclo[2.2.1]hept-5-ene-2,2-diyldimethanol](/img/structure/B13130549.png)


